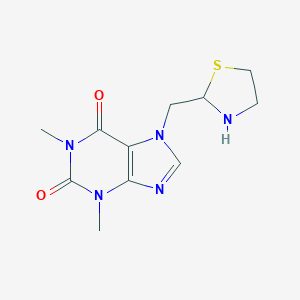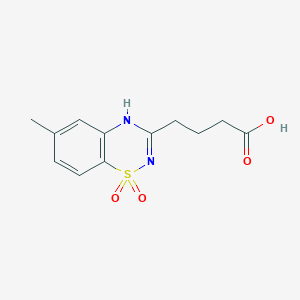
4-(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent like toluene or xylene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone derivative, while reduction with sodium borohydride may produce an amine derivative.
Scientific Research Applications
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: Due to its antihypertensive, antidiabetic, and anticancer properties, the compound is studied for its potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its diverse chemical reactivity and biological activities.
Mechanism of Action
The mechanism of action of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, its antihypertensive effect is attributed to its ability to inhibit the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antidiabetic activity is linked to its ability to activate the ATP-sensitive potassium channels in pancreatic beta cells, promoting insulin secretion .
Comparison with Similar Compounds
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications as chlorothiazide.
Benzothiadiazine-1,1-dioxide derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological activities.
The uniqueness of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.
Properties
CAS No. |
101064-05-5 |
|---|---|
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
4-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-8-5-6-10-9(7-8)13-11(14-19(10,17)18)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
YCSBJVMEWUMATK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


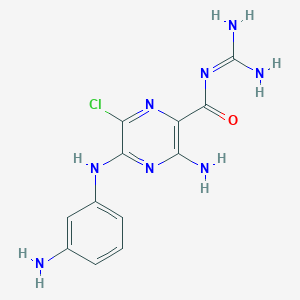
![1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride](/img/structure/B12901.png)





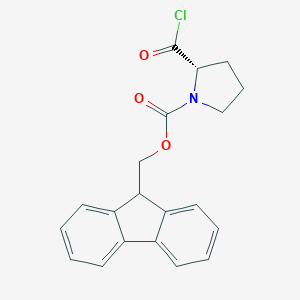

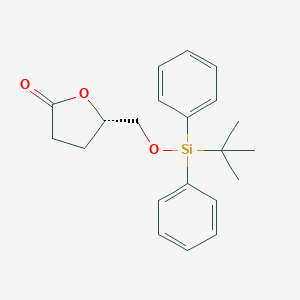


![Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-](/img/structure/B12925.png)
